molecular formula C15H21ClN4O2S2 B2949429 N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide CAS No. 338422-03-0

N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide

Cat. No.: B2949429
CAS No.: 338422-03-0
M. Wt: 388.93
InChI Key: JWIBHNMCOBZPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H21ClN4O2S2 and its molecular weight is 388.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O2S2/c1-3-5-10-23-15-19-18-14(20(15)4-2)11-17-24(21,22)13-8-6-12(16)7-9-13/h6-9,17H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIBHNMCOBZPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1CC)CNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide (CAS No. 338422-03-0) is a synthetic compound that has garnered interest in biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₂₁ClN₄O₂S₂
  • Molecular Weight : 388.93 g/mol
  • Purity : Typically >90% .

This compound is classified as a sulfonamide compound. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. The inhibition occurs through competitive binding to para-aminobenzoic acid (PABA), a substrate for the enzyme, effectively blocking bacterial growth and replication .

Antimicrobial Properties

Sulfonamides have been extensively studied for their antimicrobial effects. The compound's mechanism involves disrupting folic acid synthesis, which is vital for nucleic acid production in bacteria. Laboratory studies have demonstrated its efficacy against various bacterial strains, suggesting potential use as an antibacterial agent .

Antifungal Activity

Preliminary research indicates that triazole derivatives like this compound may exhibit antifungal properties. Triazoles work by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Further studies are needed to quantify this activity .

Case Studies

  • In Vitro Efficacy : A study evaluated the compound's antibacterial activity against Escherichia coli and Staphylococcus aureus using disk diffusion methods. Results indicated significant inhibition zones compared to control groups .
  • Molecular Docking Studies : Molecular docking simulations have revealed that the compound binds effectively to target enzymes involved in bacterial metabolism, supporting its potential as a lead compound for antibiotic development .
  • Synergistic Effects : Research has explored the synergistic effects of this compound with other antibiotics, showing enhanced antibacterial activity when used in combination with beta-lactams against resistant strains .

Data Table: Biological Activity Overview

PropertyDescription
Target Enzyme Dihydropteroate synthase
Mechanism Competitive inhibition of PABA
Antibacterial Activity Effective against E. coli and S. aureus
Antifungal Potential Inhibits ergosterol synthesis
Synergistic Effects Enhanced activity with beta-lactam antibiotics

Scientific Research Applications

N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is a synthetic sulfonamide compound with the molecular formula C15H21ClN4O2S2 and a molecular weight of 388.93. It is a research compound with potential pharmacological applications.

This compound is a sulfonamide that can inhibit the enzyme dihydropteroate synthase, which is important for folic acid synthesis in bacteria. The inhibition occurs through competitive binding to para-aminobenzoic acid (PABA), blocking bacterial growth and replication.

Antimicrobial Properties

Sulfonamides have been studied for their antimicrobial effects. The compound disrupts folic acid synthesis, which is vital for nucleic acid production in bacteria. Studies have shown its efficacy against various bacterial strains, suggesting it could be an antibacterial agent.

Antifungal Activity

Triazole derivatives like this compound may have antifungal properties. Triazoles inhibit the synthesis of ergosterol, a component of fungal cell membranes. Further studies are needed to confirm this activity.

Case Studies

  • In Vitro Efficacy : A study tested the antibacterial activity of the compound against Escherichia coli and Staphylococcus aureus using disk diffusion methods. The results showed significant inhibition zones compared to control groups.
  • Molecular Docking Studies : Molecular docking simulations showed that the compound binds effectively to target enzymes involved in bacterial metabolism, suggesting it could be a lead compound for antibiotic development.
  • Synergistic Effects : Research has explored the synergistic effects of this compound with other antibiotics, showing enhanced antibacterial activity when used with beta-lactams against resistant strains.

Biological Activity Overview

PropertyDescription
Target EnzymeDihydropteroate synthase
MechanismCompetitive inhibition of PABA
Antibacterial ActivityEffective against E. coli and S. aureus
Antifungal PotentialInhibits ergosterol synthesis
Synergistic EffectsEnhanced activity with beta-lactam antibiotics

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chlorobenzenesulfonamide derivatives with functionalized triazole intermediates under reflux in anhydrous solvents like DMF or THF. Optimization involves adjusting molar ratios (e.g., 1:1.2 for sulfonamide:triazole precursor), temperature (80–100°C), and catalysts (e.g., K₂CO₃). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer : Key techniques include:

  • NMR (¹H/¹³C): To confirm substituent positions and hydrogen bonding (e.g., sulfonamide NH at δ 10–12 ppm).
  • X-ray crystallography : For absolute configuration determination, as demonstrated in triazole-sulfonamide hybrids .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • FT-IR : To identify functional groups (e.g., S=O stretches at 1150–1250 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) per CLSI guidelines.
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate its reaction mechanisms and target interactions?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps, charge distribution).
  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets (e.g., COX-2, EGFR kinase). Validate with MD simulations (100 ns trajectories in GROMACS) to assess stability .
    • Example : Docking studies on similar triazole-sulfonamides revealed hydrogen bonding with Thr790 in EGFR, guiding SAR modifications .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize protocols : Use identical cell lines, assay conditions (e.g., serum concentration, incubation time).
  • Dose-response validation : Repeat experiments with ≥3 biological replicates.
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects.
  • Meta-analysis : Compare data trends across studies (e.g., IC₅₀ ranges for antimicrobial activity) .

Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?

  • Methodological Answer :

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to enhance metabolic stability.
  • Alkyl chain variation : Replace butylsulfanyl with cyclopropyl or branched chains to optimize lipophilicity (logP 2–4).
  • Bioisosteric replacement : Substitute triazole with oxadiazole to reduce toxicity while retaining activity .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Challenges include low solubility and polymorphism. Solutions:

  • Solvent screening : Use mixed solvents (e.g., DCM/methanol) for vapor diffusion.
  • Temperature gradients : Slow cooling from 60°C to 4°C to promote nucleation.
  • Seeding : Add microcrystals from prior batches to induce crystallization.
  • X-ray data collection : Use synchrotron radiation for high-resolution structures (≤0.8 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.